Asp-AMS

Description

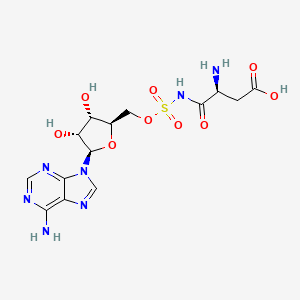

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBRMHHDAUXAY-UFIIOMENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Asp-AMS: A Technical Guide to a Hijacked Enzyme

For Immediate Release

A comprehensive analysis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS), reveals a unique "reaction hijacking" mechanism of action. This guide provides an in-depth look at the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function, tailored for researchers, scientists, and drug development professionals.

This compound stands out as a powerful competitive inhibitor of aspartyl-tRNA synthetase, a crucial enzyme in protein synthesis. Its inhibitory action is particularly pronounced against mitochondrial AspRS. Unlike conventional competitive inhibitors, this compound is not a pre-formed molecule that simply binds to the active site. Instead, it is synthesized in situ by the target enzyme itself, a process termed "reaction hijacking."

The "Reaction Hijacking" Mechanism of Action

The formation of this compound is a fascinating example of an enzyme being co-opted to produce its own inhibitor. The process begins with adenosine 5'-sulfamate (AMS), an analogue of adenosine monophosphate (AMP), entering the active site of AspRS along with the enzyme's natural substrate, L-aspartate. The enzyme then catalyzes the formation of a stable sulfamoyl-aspartyl-adenylate conjugate, this compound. This newly formed molecule binds tightly within the active site, preventing the progression of the normal aminoacylation reaction and thereby inhibiting protein synthesis.

This mechanism has been validated through multiple lines of experimental evidence, including mass spectrometry-based detection of the this compound adduct in cell lysates and thermal stabilization assays showing that the presence of AMS and aspartate increases the melting temperature of AspRS, indicative of a stable complex formation.

Below is a diagram illustrating the "reaction hijacking" signaling pathway.

Caption: Mechanism of this compound formation and action.

Quantitative Inhibitory Data

This compound demonstrates potent inhibition of AspRS, with its efficacy varying between different forms of the enzyme. The following table summarizes the available quantitative data on its inhibitory activity.

| Enzyme Target | Organism/Compartment | Inhibitor | Ki | Fold Difference vs. Aspartol-AMP | Reference |

| Aspartyl-tRNA Synthetase (AspRS) | Human mitochondrial | This compound | 10 nM | 500-fold stronger | [1][2] |

| Aspartyl-tRNA Synthetase (AspRS) | Human cytosolic | This compound | 300 nM | 35-fold lower affinity than mitochondrial | [1][2] |

| Aspartyl-tRNA Synthetase (AspRS) | Bovine cytosolic | This compound | 300 nM | 35-fold lower affinity than mitochondrial | [1][2] |

| Aspartyl-tRNA Synthetase (AspRS) | E. coli | This compound | Nanomolar range | Stronger effect than on human cytosolic AspRS | [3] |

| Aspartyl-tRNA Synthetase (AspRS) | P. aeruginosa | This compound | Nanomolar range | Stronger effect than on human cytosolic AspRS | [3] |

| Aspartyl-tRNA Synthetase (AspRS) | Human mitochondrial | Aspartol-AMP | ~5 µM | - | [1] |

| Aspartyl-tRNA Synthetase (AspRS) | Mammalian cytosolic | Aspartol-AMP | 4-27 µM | - | [1] |

Key Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on several key experimental techniques. While detailed, step-by-step protocols are best sourced from the primary literature, this section outlines the methodologies for the principal experiments cited.

Enzyme Inhibition Assay (Determination of Ki)

This assay is fundamental to quantifying the inhibitory potency of this compound. The general approach involves measuring the rate of the aminoacylation reaction catalyzed by AspRS in the presence and absence of the inhibitor.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, purified AspRS enzyme, and saturating concentrations of ATP and tRNA.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Reaction Initiation: The reaction is initiated by the addition of radiolabeled L-aspartate.

-

Time-course Sampling: Aliquots are removed at specific time points and the reaction is quenched, typically by the addition of trichloroacetic acid (TCA) to precipitate the tRNA.

-

Quantification: The amount of radiolabeled L-aspartate incorporated into tRNA is quantified using scintillation counting.

-

Data Analysis: The initial reaction rates are determined and plotted against the inhibitor concentration. The Ki value is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Caption: General workflow for an enzyme inhibition assay.

Thermal Shift Assay (TSA)

TSA is employed to assess the stabilization of AspRS upon binding of this compound, which is indicative of a direct interaction.

Methodology:

-

Sample Preparation: Purified AspRS is mixed with a fluorescent dye that binds to unfolded proteins.

-

Ligand Addition: The protein-dye mixture is aliquoted, and this compound (or its precursors, AMS and L-aspartate) is added.

-

Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, leading to an increase in fluorescence.

-

Melting Temperature (Tm) Determination: The Tm, the temperature at which 50% of the protein is unfolded, is determined for each sample. An increase in Tm in the presence of the ligand indicates stabilization and binding.

Mass Spectrometry-Based Adduct Detection

This technique provides direct evidence for the formation of the this compound conjugate within cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with AMS.

-

Cell Lysis and Metabolite Extraction: The cells are lysed, and metabolites are extracted.

-

LC-MS/MS Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Adduct Identification: The mass spectrometer is programmed to specifically look for the mass-to-charge ratio (m/z) corresponding to the this compound adduct. The fragmentation pattern of the detected ion is then compared to that of a synthetic this compound standard to confirm its identity.[4]

This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and an outline of the key experimental protocols. The unique "reaction hijacking" mechanism highlights a novel approach to enzyme inhibition and offers a promising avenue for the development of new therapeutic agents.

References

Asp-AMS: A Potent Competitive Inhibitor of Aspartyl-tRNA Synthetase – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS). This compound serves as a valuable tool for studying the mechanism of aminoacyl-tRNA synthetases and as a potential scaffold for the development of novel antimicrobial agents. This document details its mechanism of action, inhibitory kinetics, and provides comprehensive experimental protocols for its synthesis and characterization.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate transfer RNA (tRNA). This crucial role makes them attractive targets for the development of antimicrobial drugs. Aspartyl-tRNA synthetase (AspRS) is responsible for charging tRNA with aspartic acid. This compound is a structural analog of the natural reaction intermediate, aspartyl-adenylate, and acts as a powerful competitive inhibitor of AspRS.[1] Its high affinity and specificity for certain AspRS orthologs make it a subject of significant interest in drug discovery and biochemical research.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor by mimicking the transition state of the aspartyl-adenylate intermediate formed during the aminoacylation reaction.[1] The sulfamoyl group in this compound is a non-hydrolyzable isostere of the mixed anhydride in aspartyl-adenylate, leading to a stable enzyme-inhibitor complex. By binding to the active site of AspRS, this compound directly competes with the natural substrates, ATP and aspartic acid, thereby preventing the formation of the aspartyl-adenylate intermediate and subsequent charging of tRNAAsp. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrates with no change in the maximum reaction velocity (Vmax).

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various AspRS enzymes. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating a stronger inhibitor. This compound exhibits potent inhibition, particularly against mitochondrial and bacterial AspRS, with Ki values in the nanomolar range.[1]

| Enzyme Source | AspRS Type | Inhibitor | Ki (nM) | Reference |

| Human | Mitochondrial | This compound | 10 | [1] |

| Human | Cytosolic | This compound | 300 | [1] |

| Bovine | Cytosolic | This compound | 300 | [1] |

| E. coli | Bacterial | This compound | 15 | |

| P. aeruginosa | Bacterial | This compound | Strong Inhibitor (nM range) | [1] |

Experimental Protocols

I. Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)

This protocol outlines a plausible synthetic route for this compound based on established methods for analogous compounds. This multi-step synthesis involves protection of functional groups, sulfamoylation, coupling with protected aspartic acid, and subsequent deprotection.

Materials:

-

Adenosine

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Chlorosulfonyl isocyanate

-

Triethylamine

-

N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Protection of Adenosine: The 2' and 3'-hydroxyl groups of adenosine are protected as an isopropylidene acetal by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Sulfamoylation: The protected adenosine is then reacted with chlorosulfonyl isocyanate followed by hydrolysis to yield the 5'-O-sulfamoyladenosine derivative.

-

Activation of Aspartic Acid: N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester is activated by converting it to its N-hydroxysuccinimide (NHS) ester using DCC and NHS in THF.

-

Coupling Reaction: The 5'-O-sulfamoyladenosine derivative is coupled with the activated aspartic acid NHS ester in the presence of a base like triethylamine in DMF.

-

Deprotection: The protecting groups (isopropylidene, Boc, and benzyl ester) are removed. The isopropylidene and Boc groups are typically removed under acidic conditions using TFA in DCM, followed by hydrogenolysis to remove the benzyl ester, yielding the final product, this compound.

-

Purification: The final compound is purified by flash column chromatography on silica gel.

II. Expression and Purification of Recombinant Aspartyl-tRNA Synthetase

Materials:

-

Expression vector containing the gene for AspRS (e.g., pET vector)

-

E. coli expression strain (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged AspRS with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

III. Enzyme Kinetics Assay for Ki Determination

This protocol describes a steady-state aminoacylation assay to determine the inhibitory constant (Ki) of this compound for AspRS. The assay measures the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified recombinant AspRS

-

This compound

-

[3H]-L-Aspartic acid

-

ATP

-

tRNAAsp

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Trichloroacetic acid (TCA) solution (10%)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Reaction Setup: Prepare reaction mixtures in the assay buffer containing a fixed concentration of AspRS, varying concentrations of [3H]-L-Aspartic acid, and a fixed, non-saturating concentration of tRNAAsp. For the inhibited reactions, add varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding ATP.

-

Time Course: Incubate the reactions at 37°C. At various time points, withdraw aliquots and quench the reaction by spotting onto glass fiber filters pre-soaked in 10% TCA.

-

Washing: Wash the filters three times with cold 10% TCA and once with ethanol to remove unincorporated radiolabeled aspartic acid.

-

Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the time course.

-

Plot the initial velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km at each inhibitor concentration.

-

Determine the Ki value using a Dixon plot (1/V vs. [I]) or by plotting the apparent Km values against the inhibitor concentration.

-

Visualizations

Conclusion

This compound is a powerful and specific competitive inhibitor of aspartyl-tRNA synthetase. Its high affinity, particularly for mitochondrial and bacterial forms of the enzyme, underscores its potential as a lead compound for the development of new antibiotics. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and kinetic characterization of this compound, facilitating further research into its mechanism of action and its potential therapeutic applications. The provided data and visualizations serve as a valuable resource for scientists and researchers in the fields of enzymology, drug discovery, and molecular biology.

References

An In-depth Technical Guide to 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine: A Potential Inhibitor of Asparagine Synthetase

Introduction

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is a synthetic nucleoside analog that holds significant interest for researchers in biochemistry and drug development. Structurally, it is an isostere of β-aspartyl-AMP, a key intermediate in the biosynthesis of the amino acid asparagine. This unique chemical makeup positions it as a potential inhibitor of asparagine synthetase (ASNS), an enzyme of considerable importance in both normal cellular metabolism and in the context of various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical structure, biological significance, and relevant experimental protocols associated with 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and its analogs.

Chemical Structure and Properties

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is a complex organic molecule composed of an adenosine nucleoside linked at the 5'-hydroxyl group to an L-aspartyl moiety through a sulfamoyl bridge. This sulfamoyl linkage is a key feature, rendering the molecule resistant to hydrolysis by cellular enzymes that would typically cleave a phosphoanhydride bond, such as that in β-aspartyl-AMP.

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₇O₉S |

| Molecular Weight | 461.41 g/mol |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N |

| InChI Key | KMRBRMHHDAUXAY-UFIIOMENSA-N |

Biological Significance and Mechanism of Action

The primary biological target of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is asparagine synthetase (ASNS). This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. The reaction proceeds through a two-step mechanism involving the formation of a β-aspartyl-AMP intermediate.

By mimicking this intermediate, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine can bind to the active site of ASNS, potentially inhibiting its function. The inhibition of ASNS can have significant physiological consequences. While asparagine is a non-essential amino acid for most healthy tissues, certain cancer cells, particularly those with low endogenous ASNS expression, become dependent on extracellular asparagine for survival. This dependency is the therapeutic basis for the use of the enzyme L-asparaginase in the treatment of acute lymphoblastic leukemia (ALL). However, resistance to L-asparaginase can develop through the upregulation of ASNS. Therefore, inhibitors of ASNS, such as 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, are being investigated as a strategy to overcome this resistance and as potential anticancer agents in their own right.

Asparagine Biosynthesis Pathway

The synthesis of asparagine is a crucial metabolic process. The pathway begins with the conversion of aspartate to the intermediate β-aspartyl-AMP, a reaction that consumes ATP. In the second step, the amide group from glutamine is transferred to β-aspartyl-AMP to form asparagine, releasing AMP and glutamate.

Figure 1. The enzymatic pathway of asparagine biosynthesis catalyzed by Asparagine Synthetase (ASNS).

Quantitative Data

Table 1: Inhibitory Activity of Selected 5'-O-[N-(acyl)sulfamoyl]adenosine Analogs

| Compound | Target Enzyme | Organism | IC₅₀ / Kᵢ | Reference |

| 5'-O-[N-(Salicyl)sulfamoyl]adenosine | MbtA | Mycobacterium tuberculosis | IC₅₀ ≈ 2.5 nM | (Ferreras et al., 2005) |

| 5'-O-[N-(5-Fluoro-salicyl)sulfamoyl]adenosine | MbtA | Mycobacterium tuberculosis | IC₅₀ ≈ 1.9 nM | (Ferreras et al., 2005) |

| An N-acylsulfonamide analog of β-aspartyl-AMP | Asparagine Synthetase | Human | Kᵢ = 728 nM | (Luo et al., 2007) |

Experimental Protocols

Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives (General Protocol)

The synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and its analogs can be achieved through several routes, including both solution-phase and solid-phase methods. A general solution-phase approach is outlined below.

Workflow for Synthesis

Figure 2. General workflow for the solution-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine analogs.

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Sulfamoyl chloride

-

Appropriately protected L-aspartic acid (e.g., with Boc and benzyl protecting groups)

-

Coupling agents (e.g., DCC, EDC)

-

Anhydrous solvents (e.g., DMF, THF)

-

Bases (e.g., triethylamine, pyridine)

-

Reagents for deprotection (e.g., TFA, H₂/Pd-C)

Procedure:

-

Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are typically protected, for example, as an isopropylidene acetal, to ensure regioselective reaction at the 5'-hydroxyl group.

-

Sulfamoylation: The protected adenosine is reacted with sulfamoyl chloride in the presence of a base to form the 5'-O-sulfamoyl adenosine intermediate.

-

Acylation: The desired N-protected amino acid (in this case, L-aspartic acid with side-chain protection) is activated (e.g., as an NHS ester or using a carbodiimide) and then coupled to the sulfamoyl group of the adenosine intermediate.

-

Deprotection: All protecting groups (on the sugar, the amino acid, and the purine base if necessary) are removed under appropriate conditions to yield the final product. For instance, acid-labile groups like Boc and isopropylidene can be removed with trifluoroacetic acid, while benzyl groups are typically removed by catalytic hydrogenation.

-

Purification: The final compound is purified using techniques such as flash chromatography or preparative HPLC.

Asparagine Synthetase Activity Assay

The activity of ASNS can be monitored by detecting the formation of one of its products, either pyrophosphate (PPi) or AMP.

1. AMP Detection Assay (Luminescence-based)

This method offers high sensitivity and is amenable to high-throughput screening.

Materials:

-

Purified human ASNS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrates: L-aspartate, L-glutamine, ATP

-

Commercial AMP detection kit (e.g., AMP-Glo™ Assay)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-aspartate, L-glutamine, and ATP at their optimal concentrations.

-

Add the test compound (e.g., 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) at various concentrations to the wells of the 96-well plate.

-

Initiate the reaction by adding the purified ASNS enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of AMP produced according to the manufacturer's protocol for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

2. Pyrophosphate Detection Assay (Colorimetric or Luminescence-based)

This is an alternative method to measure ASNS activity.

Materials:

-

Purified human ASNS enzyme

-

Assay buffer

-

Substrates

-

Commercial pyrophosphate detection kit

-

96-well plates

-

Spectrophotometer or luminometer

Procedure: The procedure is similar to the AMP detection assay, but a pyrophosphate detection kit is used in the final step. These kits typically employ an enzyme-coupled reaction that leads to the generation of a colored or luminescent product in proportion to the amount of PPi present.

Conclusion

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine represents a promising scaffold for the development of novel inhibitors of asparagine synthetase. Its design as a non-hydrolyzable analog of a key metabolic intermediate is a well-established strategy in medicinal chemistry. While specific quantitative data for this particular compound remains to be published, the information available for related analogs suggests that this class of molecules can exhibit potent inhibitory activity. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and biological evaluation of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and other members of this compound class. Further research into these molecules could lead to the development of new therapeutic agents for the treatment of cancer and other diseases where asparagine metabolism plays a critical role.

The Discovery and Development of Asp-AMS: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a synthetic analogue of the natural reaction intermediate aspartyl-adenylate. It has emerged as a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein biosynthesis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental basis of this compound development. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the targeting of aminoacyl-tRNA synthetases.

Discovery and History

While the precise first synthesis of this compound is not detailed in readily available literature, its development is rooted in the broader exploration of non-hydrolyzable analogues of aminoacyl-adenylates as inhibitors of aminoacyl-tRNA synthetases (aaRSs). These enzymes play a critical role in the first step of protein synthesis, catalyzing the esterification of an amino acid to its cognate tRNA. The rationale behind designing molecules like this compound was to create stable mimics of the transient aminoacyl-adenylate intermediate, which could act as competitive inhibitors of the enzyme.

A pivotal study in the characterization of this compound was published by Messmer et al. in 2009, which detailed its potent and specific inhibitory activity against human mitochondrial AspRS. This research highlighted the potential of this compound as a tool to dissect the functions of mitochondrial protein synthesis and as a lead compound for the development of novel therapeutics.

Mechanism of Action

This compound functions as a strong competitive inhibitor of aspartyl-tRNA synthetase. It mimics the structure of aspartyl-adenylate, the intermediate formed during the aminoacylation reaction. By binding to the active site of AspRS, this compound prevents the binding of the natural substrates, L-aspartate and ATP, thereby inhibiting the synthesis of aspartyl-tRNAAsp and halting protein synthesis.

The inhibitory effect of this compound is particularly pronounced against the mitochondrial form of human AspRS. This selectivity is significant because mitochondrial and cytosolic aaRSs are encoded by different genes and can have distinct structural and functional properties.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various forms of aspartyl-tRNA synthetase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition.

| Enzyme | Organism/Compartment | Ki (nM) |

| Aspartyl-tRNA Synthetase (AspRS) | Human (Mitochondrial) | 10 |

| Aspartyl-tRNA Synthetase (AspRS) | Human (Cytosolic) | 300 |

| Aspartyl-tRNA Synthetase (AspRS) | Bovine (Cytosolic) | 300 |

| Aspartyl-tRNA Synthetase (AspRS) | E. coli (Bacterial) | Strong inhibitor (nM range) |

| Aspartyl-tRNA Synthetase (AspRS) | P. aeruginosa (Bacterial) | Strong inhibitor (nM range) |

Data compiled from Messmer M, et al. Biochimie. 2009 May;91(5):596-603.[1]

Signaling Pathway and Inhibition

The following diagram illustrates the two-step aminoacylation reaction catalyzed by aspartyl-tRNA synthetase and the point of inhibition by this compound.

Caption: this compound competitively inhibits the active site of AspRS.

Experimental Protocols

Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)

-

Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, for example, as an isopropylidene acetal. The N6-amino group of the adenine base may also be protected.

-

Sulfamoylation: The protected adenosine is reacted with sulfamoyl chloride to introduce the sulfamoyl group at the 5'-hydroxyl position, yielding 5'-O-sulfamoyladenosine.

-

Coupling with Protected Aspartic Acid: The 5'-O-sulfamoyladenosine is then coupled with a protected form of L-aspartic acid (e.g., with Boc or Fmoc protecting groups on the alpha-amino group and ester protection on the side-chain carboxyl group). This coupling is typically facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and isopropylidene groups, base for Fmoc and some esters) to yield the final product, this compound.

-

Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

Aspartyl-tRNA Synthetase Inhibition Assay (Determination of Ki)

The inhibitory activity of this compound against AspRS is typically determined using a radioisotope-based aminoacylation assay. This assay measures the rate of attachment of a radiolabeled amino acid to its cognate tRNA.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, ATP, radiolabeled L-aspartate (e.g., [3H] or [14C]-L-aspartate), and purified tRNAAsp.

-

Enzyme and Inhibitor Preparation: Purified AspRS enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a set period.

-

Initiation of Reaction: The aminoacylation reaction is initiated by adding the enzyme-inhibitor mixture to the reaction mixture.

-

Time-course Sampling: Aliquots of the reaction are taken at different time points and quenched by spotting onto filter paper discs, which are then immediately immersed in cold trichloroacetic acid (TCA).

-

Washing and Scintillation Counting: The filter paper discs are washed with TCA to remove unincorporated radiolabeled L-aspartate, followed by an ethanol wash. The radioactivity retained on the filters, corresponding to the amount of radiolabeled aspartyl-tRNAAsp formed, is measured by liquid scintillation counting.

-

Data Analysis: The initial rates of the reaction at different substrate and inhibitor concentrations are determined. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Logical Relationships of this compound Inhibition

The following diagram illustrates the differential inhibitory effects of this compound on various forms of aspartyl-tRNA synthetase.

References

Asp-AMS Target Specificity for Mitochondrial Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and highly specific inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). This enzyme plays a critical role in mitochondrial protein synthesis by catalyzing the attachment of aspartic acid to its cognate tRNA. The high degree of specificity of this compound for the mitochondrial isoform over its cytosolic counterpart makes it an invaluable tool for studying mitochondrial translation and a potential starting point for the development of therapeutics targeting mitochondrial dysfunction. This technical guide provides a comprehensive overview of the target specificity of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against both mitochondrial and cytosolic aspartyl-tRNA synthetases. The data clearly demonstrates a significant preference for the mitochondrial enzyme.

| Target Enzyme | Organism/Compartment | Inhibitor | Inhibition Constant (Ki) | Citation |

| Aspartyl-tRNA Synthetase | Human Mitochondria | This compound | 10 nM | [1] |

| Aspartyl-tRNA Synthetase | Human Cytosol | This compound | 300 nM | [1] |

| Aspartyl-tRNA Synthetase | Bovine Cytosol | This compound | 300 nM | [1] |

Table 1: Inhibitory activity of this compound against mitochondrial and cytosolic Aspartyl-tRNA Synthetases.

Mechanism of Action

This compound acts as a competitive inhibitor of mt-AspRS. It is an analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site of the enzyme, it prevents the binding of the natural substrates, ATP and aspartic acid, thereby halting the aminoacylation reaction. This targeted inhibition of mt-AspRS leads to a disruption of mitochondrial protein synthesis.

Mechanism of this compound competitive inhibition.

Experimental Protocols

Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)

A general method for the synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives has been described and can be adapted for this compound. The process typically involves the use of a solid-phase synthesis approach with a Rink amide polystyrene support and a protected ribo-purine starting material. This allows for the efficient and reliable synthesis of the target compound in high yield.[2]

Biochemical Assay for Mitochondrial Aspartyl-tRNA Synthetase Activity

The activity of mt-AspRS and the inhibitory effect of this compound can be determined by measuring the rate of tRNA charging with radiolabeled aspartic acid.

Materials:

-

Purified recombinant human mt-AspRS

-

Purified recombinant human cytosolic AspRS

-

[¹⁴C]-Aspartic acid

-

tRNA specific for aspartic acid (tRNAAsp)

-

ATP

-

Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, [¹⁴C]-Aspartic acid, and tRNAAsp.

-

Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should be included.

-

Enzyme Addition: Initiate the reaction by adding the purified mt-AspRS or cytosolic AspRS enzyme.

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by precipitating the tRNA and any charged amino acids with cold 5% TCA.

-

Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA to remove any unincorporated [¹⁴C]-Aspartic acid.

-

Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The rate of tRNA aminoacylation is proportional to the measured radioactivity. For inhibition assays, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibitors.

Workflow for determining mt-AspRS inhibition.

Target Specificity and Off-Target Effects

Conclusion

This compound is a powerful research tool for investigating the intricacies of mitochondrial protein synthesis due to its potent and specific inhibition of mitochondrial aspartyl-tRNA synthetase. The significant difference in its inhibitory activity between the mitochondrial and cytosolic isoforms allows for the targeted disruption of mitochondrial translation with minimal direct impact on the corresponding cytosolic process. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this compound and its inhibitory effects. While further studies are needed to definitively map its interaction with the entire mitochondrial proteome, the current body of evidence establishes this compound as a highly selective agent for its primary target. Researchers and drug development professionals can leverage the specificity of this compound to advance our understanding of mitochondrial biology and to explore novel therapeutic strategies for diseases with mitochondrial involvement.

References

Preliminary Studies on Asp-AMS in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cellular studies on 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS). This document outlines the current understanding of its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cellular assays, and visualizes relevant biological pathways.

Core Concepts: Mechanism of Action

This compound is an analogue of aspartyl-adenylate and functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS), an essential enzyme in protein synthesis.[1][2] By binding to the active site of AspRS, this compound prevents the attachment of aspartic acid to its cognate tRNA, thereby halting the translation process and leading to cell growth arrest.[3] Notably, this compound exhibits a significantly stronger inhibitory effect on mitochondrial and bacterial AspRS compared to the human cytosolic enzyme.[1][4] This differential activity suggests potential therapeutic applications targeting mitochondrial metabolism or bacterial infections.

dot

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against various forms of aspartyl-tRNA synthetase. The following tables summarize the reported inhibition constants (Ki) and comparative inhibitory activities.

Table 1: Inhibitory Potency (Ki) of this compound

| Enzyme Source | Ki (nM) | Reference |

| Mitochondrial AspRS | 10 (Aspartol-AMP) | [4] |

| Human and Bovine cytosolic AspRS | 300 | [4] |

| Bacterial AspRS (E. coli and P. aeruginosa) | Nanomolar range | [1][2] |

Table 2: Comparative Inhibition of this compound

| Comparison | Fold Difference | Reference |

| This compound vs. Aspartol-AMP (Mitochondrial Enzyme) | 500-fold stronger | [4] |

| This compound (Mitochondrial) vs. This compound (Cytosolic) | 35-fold stronger | [4] |

Experimental Protocols

While specific, detailed protocols for cellular studies exclusively focused on this compound are not extensively published, the following sections provide comprehensive methodologies for key assays relevant to its known mechanism of action. These protocols are based on established techniques for evaluating tRNA synthetase inhibitors and their effects on mitochondrial function and cell viability.

Whole-Cell Aspartyl-tRNA Synthetase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on AspRS activity within a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high metabolic activity)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Aminoacylation reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

[³H]-Aspartic acid

-

tRNA specific for aspartic acid (tRNAAsp)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

-

Aminoacylation Reaction:

-

In a microfuge tube, combine the cell lysate (containing AspRS), aminoacylation reaction buffer, and [³H]-Aspartic acid.

-

Initiate the reaction by adding tRNAAsp.

-

Incubate the reaction mixture at 37°C for a predetermined time.

-

-

Precipitation and Scintillation Counting:

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Wash the precipitate with cold TCA to remove unincorporated [³H]-Aspartic acid.

-

Dissolve the pellet in a suitable buffer and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of AspRS activity relative to the vehicle-treated control.

-

Plot the percentage of activity against the this compound concentration to determine the IC50 value.

-

dot

Caption: Workflow for Whole-Cell AspRS Assay.

Assessment of Mitochondrial Respiration

Given the potent inhibitory effect of this compound on mitochondrial AspRS, assessing its impact on mitochondrial respiration is crucial.

Materials:

-

Cell line of interest

-

This compound

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM without bicarbonate)

-

Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

-

This compound Treatment:

-

Treat cells with various concentrations of this compound for the desired time.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

-

Replace the culture medium with the assay medium and incubate in a non-CO2 incubator.

-

-

Mitochondrial Stress Test:

-

Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

-

Data Acquisition and Analysis:

-

The analyzer will measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

dot

References

Unlocking Therapeutic Potential: A Technical Guide to Asp-AMS, a Potent Inhibitor of Aspartyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). By elucidating its mechanism of action, summarizing key quantitative data, and detailing relevant experimental methodologies, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting protein biosynthesis.

Core Mechanism of Action: Competitive Inhibition of Aspartyl-tRNA Synthetase

This compound functions as a stable analogue of the natural reaction intermediate L-aspartyl adenylate. It competitively inhibits aspartyl-tRNA synthetase, an essential enzyme responsible for the charging of transfer RNA (tRNA) with aspartate during protein synthesis.[1] By binding to the active site of AspRS, this compound effectively blocks the formation of Asp-tRNAAsp, leading to a cessation of protein translation. This targeted inhibition of a fundamental cellular process underscores the potential of this compound as a therapeutic agent.

A critical aspect of this compound's potential is its differential inhibitory activity. It has been shown to be a significantly more potent inhibitor of mitochondrial AspRS (mt-AspRS) and bacterial AspRS compared to the cytosolic human enzyme.[1] This selectivity presents opportunities for developing targeted therapies with potentially fewer off-target effects.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various studies, with key data points summarized below for comparative analysis.

| Target Enzyme | Organism/Compartment | Inhibitor | IC50 | Ki | Reference |

| Aspartyl-tRNA Synthetase (AspRS) | Human Mitochondria | This compound | - | 10 nM | [1] |

| Aspartyl-tRNA Synthetase (AspRS) | Human Cytosol | This compound | - | 300 nM | [1] |

| Aspartyl-tRNA Synthetase (AspRS) | Bovine Cytosol | This compound | - | 300 nM | [1] |

| Protein Translation | Plasmodium falciparum | This compound | 27 ± 6 nM (3h) | - | [2] |

| Aspartyl-tRNA Synthetase (ND-AspRS) | Pseudomonas aeruginosa | L-aspartol adenylate | - | 41 µM (for tRNAAsp) | [3] |

| Aspartyl-tRNA Synthetase (ND-AspRS) | Pseudomonas aeruginosa | L-aspartol adenylate | - | 215 µM (for tRNAAsn) | [3] |

Therapeutic Applications: A Landscape of Opportunity

The targeted inhibition of protein synthesis by this compound opens avenues for several therapeutic applications, primarily in the realms of infectious diseases and potentially oncology.

Antimicrobial and Antimalarial Activity

The pronounced inhibitory effect of this compound on bacterial and parasitic AspRS makes it a compelling candidate for the development of novel antimicrobial and antimalarial drugs.[1][2] The essential nature of aminoacyl-tRNA synthetases for pathogen survival and the observed selectivity of this compound for non-human enzymes provide a strong rationale for its exploration in this context.[4] Research has demonstrated that this compound can inhibit protein translation in Plasmodium falciparum, the parasite responsible for malaria, at nanomolar concentrations.[2]

Anticancer Potential

While direct evidence for the anticancer efficacy of this compound is still emerging, the foundational role of aspartate metabolism in cancer cell proliferation and survival presents a theoretical framework for its potential application.[5][6] Cancer cells often exhibit an increased demand for aspartate to support nucleotide synthesis and maintain redox balance.[5] By inhibiting mt-AspRS, this compound could potentially disrupt these critical metabolic pathways, thereby impeding tumor growth. Further research is warranted to explore this promising therapeutic angle.

Signaling Pathways and Experimental Workflows

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound Inhibition of Protein Synthesis.

Caption: General Experimental Workflow for Evaluating this compound.

Key Experimental Protocols

While specific, detailed protocols for therapeutic applications are proprietary or context-dependent, this section outlines the general methodologies employed in the foundational research of this compound.

Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against different AspRS enzymes.

Methodology:

-

Enzyme Preparation: Recombinant AspRS (e.g., human mitochondrial, human cytosolic, bacterial) is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing ATP, L-aspartate, and the respective tRNAAsp.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation and Detection: The aminoacylation reaction is initiated, and the rate of Asp-tRNAAsp formation is measured. This is often done using radiolabeled L-aspartate and measuring its incorporation into tRNA.

-

Data Analysis: The Ki is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).

Protein Translation Assay

Objective: To assess the effect of this compound on overall protein synthesis in a cellular context.

Methodology:

-

Cell Culture: The target cells (e.g., Plasmodium falciparum-infected red blood cells, cancer cell lines) are cultured under appropriate conditions.

-

Treatment: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 hours).[2]

-

Metabolic Labeling: A puromycin analogue, such as O-propargyl-puromycin (OPP), is added to the culture. OPP is incorporated into nascent polypeptide chains during active translation.

-

Detection: After incubation, cells are fixed, permeabilized, and the incorporated OPP is detected via a click chemistry reaction with a fluorescent azide.

-

Quantification: The fluorescence intensity, which is proportional to the rate of protein synthesis, is measured using flow cytometry or fluorescence microscopy. The IC50 value for protein translation inhibition is then calculated.[2]

Solid-Phase Synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine Derivatives

Objective: To chemically synthesize this compound and its analogues.

Methodology: A reliable method for the solid-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives has been described.[7][8] This approach utilizes a Rink amide polystyrene solid support and a protected ribo-purine starting material. The solid-phase methodology allows for the efficient and parallel synthesis of various analogues, facilitating structure-activity relationship (SAR) studies.[7][8]

Conclusion

This compound represents a promising lead compound with significant potential for the development of novel therapeutics. Its potent and selective inhibition of mitochondrial and bacterial aspartyl-tRNA synthetases provides a strong foundation for further investigation into its antimicrobial, antimalarial, and potential anticancer applications. The data and methodologies presented in this guide offer a robust starting point for researchers and drug development professionals seeking to explore and harness the therapeutic capabilities of this intriguing molecule. Further research, particularly in the areas of in vivo efficacy, safety profiling, and lead optimization, will be crucial in translating the potential of this compound into tangible clinical benefits.

References

- 1. Peculiar inhibition of human mitochondrial aspartyl-tRNA synthetase by adenylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solid-Phase Synthesis of 5 '-O- N-(Acyl)sulfamoyl adenosine Derivatives [research.chalmers.se]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing Asp-AMS in In Vitro Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Asp-AMS

Aspartyl-adenosine-5'-monosulfate (this compound), an analogue of aspartyl-adenylate, is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). AspRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA. The inhibition of this enzyme can halt protein synthesis, making it a target for the development of novel antimicrobial and potentially other therapeutic agents. This compound acts as a competitive inhibitor, binding to the active site of AspRS and preventing the binding of the natural substrate, aspartyl-adenylate. Its high affinity, particularly for mitochondrial AspRS, makes it a valuable tool for in vitro enzymatic studies.

Applications in In Vitro Enzyme Assays

This compound is primarily utilized in in vitro enzyme assays to:

-

Characterize the kinetic properties of AspRS: By acting as a competitive inhibitor, this compound can be used to determine the inhibition constant (Ki), providing insights into the binding affinity of the inhibitor to the enzyme.

-

Differentiate between AspRS isoforms: Studies have shown that this compound exhibits differential inhibitory activity against mitochondrial and cytosolic AspRS, as well as bacterial AspRS, making it a useful tool for distinguishing between these enzyme forms.[1][2]

-

Screen for novel AspRS inhibitors: this compound can be used as a reference compound in high-throughput screening assays to identify new chemical entities that inhibit AspRS activity.

-

Investigate the structure and function of the AspRS active site: The binding of this compound to the active site can be studied using techniques like X-ray crystallography to understand the molecular interactions required for inhibition.

Quantitative Data: Inhibition Constants (Ki) of this compound

The inhibitory potency of this compound against various AspRS enzymes has been quantified, revealing its high affinity, especially for the mitochondrial isoform.

| Enzyme Source | Enzyme Type | Ki (nM) |

| Human | Mitochondrial AspRS | 10 |

| Human | Cytosolic AspRS | 300 |

| Bovine | Cytosolic AspRS | 300 |

| E. coli | Bacterial AspRS | - |

| P. aeruginosa | Bacterial AspRS | - |

Note: The Ki values for bacterial AspRS were noted to be in the nanomolar range, with a stronger effect than on human cytosolic AspRS, but specific values were not provided in the primary source.[1][2]

Experimental Protocols

Protocol 1: In Vitro Aminoacylation Assay to Determine AspRS Activity and Inhibition by this compound

This protocol describes a radiometric filter-binding assay to measure the aminoacylation of tRNA with radiolabeled aspartic acid, and how to adapt it to determine the inhibitory effect of this compound.

Materials:

-

Purified AspRS enzyme (e.g., human mitochondrial or cytosolic)

-

This compound

-

Total tRNA (e.g., from E. coli or calf liver)

-

[³H]-L-aspartic acid

-

ATP

-

HEPES buffer (pH 7.5)

-

KCl

-

MgCl₂

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Ethanol, 95%

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the Reaction Mixture:

-

Prepare a master mix containing HEPES buffer (e.g., 100 mM), KCl (e.g., 30 mM), MgCl₂ (e.g., 12 mM), DTT (e.g., 2 mM), and BSA (e.g., 0.1 mg/mL).

-

Add ATP to a final concentration of 2 mM.

-

Add [³H]-L-aspartic acid to a final concentration of 20 µM.[3]

-

Add total tRNA to a saturating concentration (e.g., 40-80 µM).[1]

-

-

Set up Inhibition Assays:

-

Prepare a series of dilutions of this compound in the reaction buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 0 to 40 nM for mitochondrial AspRS and 0 to 1.2 µM for cytosolic AspRS).[1]

-

For each inhibitor concentration, as well as a no-inhibitor control, aliquot the reaction mixture into separate tubes.

-

-

Initiate the Reaction:

-

Add the purified AspRS enzyme to each tube to initiate the aminoacylation reaction. The final enzyme concentration should be in the nanomolar range (e.g., 200 nM) and should be optimized to ensure linear reaction kinetics over the desired time course.[3]

-

Incubate the reactions at 37°C.

-

-

Quench the Reaction and Precipitate tRNA:

-

At specific time points (e.g., 2, 4, 6, 8, and 10 minutes), take aliquots from each reaction tube and spot them onto glass fiber filters.

-

Immediately immerse the filters in ice-cold 5% TCA to precipitate the tRNA and any attached radiolabeled amino acid.

-

-

Wash the Filters:

-

Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-aspartic acid.

-

Perform a final wash with 95% ethanol.

-

Dry the filters completely under a heat lamp or in an oven.

-

-

Measure Radioactivity:

-

Place each dried filter in a scintillation vial with an appropriate volume of scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Plot the CPM values against time for each inhibitor concentration to determine the initial reaction velocity.

-

Plot the initial velocities against the different this compound concentrations.

-

Use non-linear regression analysis with a competitive inhibition model to fit the data and determine the Ki value for this compound.

-

Visualizations

Logical Relationship: AspRS Catalytic Cycle and Inhibition by this compound

Caption: AspRS catalytic cycle and competitive inhibition by this compound.

Experimental Workflow: In Vitro Aminoacylation Inhibition Assay

Caption: Workflow for an in vitro aminoacylation inhibition assay.

References

Determining the Inhibition Constant (K_i) of Asp-AMS for Aspartyl-tRNA Synthetase (AspRS)

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in protein synthesis.[1][2] This vital role makes them attractive targets for the development of novel antimicrobial agents.[1][3] Aspartyl-tRNA synthetase (AspRS) is responsible for charging aspartic acid to its corresponding tRNA. Asp-AMS (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) is a known inhibitor of AspRS.[4] Understanding the potency of such inhibitors is crucial for drug development, and the inhibition constant (K_i) is a key parameter for quantifying this potency.[5][6] This document provides a detailed protocol for determining the K_i of this compound for AspRS using a continuous spectrophotometric assay based on the detection of pyrophosphate (PPi) or phosphate (Pi) generated during the aminoacylation reaction.[5][7][8]

Principle of the Assay

The activity of AspRS can be monitored by measuring the rate of the aminoacylation reaction. In this two-step reaction, AspRS first activates aspartic acid with ATP to form an aspartyl-adenylate intermediate and releases pyrophosphate (PPi). Subsequently, the aspartyl moiety is transferred to the cognate tRNA^Asp.

Step 1: Asp + ATP + AspRS ⇌ Asp-AMP-AspRS + PPi Step 2: Asp-AMP-AspRS + tRNA^Asp ⇌ Asp-tRNA^Asp + AMP + AspRS

The continuous monitoring of this reaction can be achieved by coupling the production of PPi to a colorimetric readout. Inorganic pyrophosphatase is added to the reaction mixture to hydrolyze the released PPi into two molecules of inorganic phosphate (Pi). The resulting Pi can then be detected using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at approximately 620-640 nm.[5][7][8] The rate of color formation is directly proportional to the AspRS activity. By measuring the enzyme activity at various substrate and inhibitor concentrations, the K_i value for this compound can be determined.

Materials and Reagents

-

Enzyme: Purified Aspartyl-tRNA Synthetase (AspRS)

-

Substrates:

-

L-Aspartic acid

-

Adenosine 5'-triphosphate (ATP)

-

Cognate tRNA^Asp

-

-

Inhibitor: this compound

-

Coupling Enzyme: Inorganic Pyrophosphatase

-

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent: Commercially available kit or prepared in-house.

-

Microplates: 96-well, clear, flat-bottom

-

Spectrophotometer: Plate reader capable of measuring absorbance at ~630 nm.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constant (K_m) for Substrates

Before determining the K_i of the inhibitor, it is essential to determine the K_m for the substrates (Aspartic Acid and ATP) under the chosen assay conditions.

-

Prepare Substrate Solutions: Prepare a series of dilutions for one substrate (e.g., L-Aspartic acid) in the assay buffer while keeping the concentration of the other substrate (ATP) and tRNA^Asp constant and saturating.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of ATP and tRNA^Asp, and varying concentrations of L-Aspartic acid.

-

Add inorganic pyrophosphatase to each well.

-

Initiate the reaction by adding a fixed concentration of AspRS to each well. The final reaction volume should be consistent (e.g., 50 µL).

-

-

Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the absorbance at ~630 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis:

-

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

-

Repeat for ATP: Repeat the experiment with varying concentrations of ATP while keeping the L-Aspartic acid concentration constant (at a saturating concentration, e.g., 5-10 times its K_m).

Protocol 2: Determination of IC₅₀ for this compound

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, substrates (L-Aspartic acid and ATP at their respective K_m concentrations), tRNA^Asp, and inorganic pyrophosphatase.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding AspRS.

-

-

Kinetic Measurement: Measure the reaction rates as described in Protocol 1.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Determination of the Inhibition Constant (K_i)

To determine the K_i and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity is measured at different concentrations of both the substrate and the inhibitor.

-

Reaction Setup:

-

Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor (this compound), and each column will have a varying concentration of one of the substrates (e.g., L-Aspartic acid, while keeping ATP and tRNA^Asp constant).

-

Include a range of inhibitor concentrations around the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, 5 x IC₅₀).

-

The substrate concentrations should span a range below and above its K_m value.

-

-

Kinetic Measurement: Measure the initial reaction rates for all conditions as described before.

-

Data Analysis:

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the plots to determine the mode of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

-

Calculate the apparent K_m (K_m,app) and apparent V_max (V_max,app) from each plot.

-

Calculate the K_i using the appropriate Cheng-Prusoff equation based on the mode of inhibition. For competitive inhibition, the equation is: K_i = IC₅₀ / (1 + [S]/K_m).[5] A more direct method is to plot the slopes of the Lineweaver-Burk lines against the inhibitor concentration. For competitive inhibition, the x-intercept of this secondary plot is -K_i.

-

Data Presentation

| Parameter | Value | Standard Deviation |

| K_m (L-Aspartic acid) | [Value] µM | ± [Value] |

| V_max (L-Aspartic acid) | [Value] µM/s | ± [Value] |

| K_m (ATP) | [Value] µM | ± [Value] |

| V_max (ATP) | [Value] µM/s | ± [Value] |

| IC₅₀ (this compound) | [Value] nM | ± [Value] |

| K_i (this compound) | [Value] nM | ± [Value] |

| Mode of Inhibition | [e.g., Competitive] | - |

Mandatory Visualizations

Caption: Workflow for Ki determination of this compound.

Caption: AspRS reaction and inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the inhibition constant (K_i) of this compound against Aspartyl-tRNA synthetase. The described continuous spectrophotometric assay is a robust and sensitive method suitable for characterizing enzyme inhibitors. Accurate determination of the K_i value and the mode of inhibition are critical for the evaluation and development of new therapeutic agents targeting essential bacterial enzymes like AspRS.

References

- 1. 孔雀绿磷酸盐检测试剂盒 sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an inhibitor screening platform via mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid activation analysis of primitive aminoacyl-tRNA synthetases encoded by both strands of a single gene using the malachite green assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding a tyrosyl-tRNA synthetase assay to other aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Mitochondrial Protein Synthesis Using Aspartate-tRNA Synthetase (Asp-AMS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are essential organelles responsible for cellular energy production through oxidative phosphorylation (OXPHOS). A unique feature of mitochondria is that they possess their own genome (mtDNA) and the machinery to synthesize a small number of critical proteins, all of which are core subunits of the OXPHOS system.[1][2] The fidelity of mitochondrial protein synthesis is paramount for cellular health, and its disruption is implicated in a wide range of human diseases. Consequently, assessing the impact of new chemical entities on mitochondrial translation is a critical aspect of drug development to identify potential off-target toxicities.[1]

Aminoacyl-tRNA synthetases (aaRSs) are key enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule.[3] Mitochondria have their own set of aaRSs, distinct from their cytosolic counterparts.[4] 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a potent and highly specific inhibitor of human mitochondrial aspartyl-tRNA synthetase (mt-AspRS).[5] This specificity makes this compound a valuable research tool to investigate the consequences of inhibiting a specific step in mitochondrial protein synthesis.

These application notes provide a framework for utilizing this compound to study the effects of targeted mitochondrial translation inhibition. The protocols outlined below describe how to use this compound in cell culture and isolated mitochondria, followed by methods to assess the downstream impact on mitochondrial protein synthesis, function, and cellular health.

Principle of the Assay

The experimental approach involves treating cells or isolated mitochondria with this compound to specifically inhibit mt-AspRS. The inhibition of this enzyme will prevent the charging of mitochondrial tRNA with aspartate, thereby stalling the synthesis of mtDNA-encoded proteins that contain aspartate residues. The consequences of this inhibition can then be measured using various biochemical and cell-based assays.

Core Applications

-

Target Validation: Confirming the essentiality of mt-AspRS for mitochondrial protein synthesis and cell viability.

-

Drug Discovery & Development:

-

Serving as a positive control for mitochondrial protein synthesis inhibition in high-throughput screening assays.

-

Elucidating the downstream cellular consequences of inhibiting mitochondrial translation to understand potential toxicity profiles of drug candidates.[1]

-

-

Basic Research: Studying the kinetics and regulation of mitochondrial protein synthesis and its role in mitochondrial quality control pathways.

Experimental Workflow

Caption: Experimental workflow for studying mitochondrial protein synthesis using this compound.

Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis by this compound

Caption: this compound inhibits mt-AspRS, blocking the charging of tRNA(Asp) and halting mitochondrial protein synthesis.

Protocol 1: In-Cellulo Analysis of Mitochondrial Protein Synthesis Inhibition

This protocol describes the treatment of cultured mammalian cells with this compound, followed by metabolic labeling to assess the rate of mitochondrial protein synthesis.

Materials:

-

Mammalian cell line (e.g., HeLa, 143B, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, pyruvate, and glutamine)

-

Methionine-free DMEM

-

This compound (stock solution in DMSO or appropriate solvent)

-

Emetine or Cycloheximide (inhibitors of cytosolic translation)

-

[³⁵S]-Methionine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

This compound Treatment:

-

On the day of the experiment, aspirate the medium and replace it with fresh complete medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

-

Incubate for the desired time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.

-

-

Inhibition of Cytosolic Translation:

-

One hour before labeling, add emetine (100 µg/mL) or cycloheximide (100 µg/mL) to all wells to inhibit cytosolic protein synthesis.

-

-

Metabolic Labeling:

-

Wash the cells once with warm PBS.

-

Incubate the cells in methionine-free DMEM for 30 minutes.

-

Add [³⁵S]-Methionine (e.g., 100-200 µCi/mL) to each well and incubate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Analyze the samples by SDS-PAGE, followed by transfer to a PVDF membrane.

-

Expose the membrane to an autoradiography film or a phosphorimager screen to visualize the newly synthesized mitochondrial proteins.

-

Data Presentation:

Table 1: Effect of this compound on Mitochondrial Protein Synthesis in HeLa Cells

| This compound Concentration | Relative Protein Synthesis Rate (% of Control) | Standard Deviation |

| 0 nM (Vehicle) | 100 | ± 5.2 |

| 10 nM | 45 | ± 3.8 |

| 100 nM | 12 | ± 2.1 |

| 1 µM | 5 | ± 1.5 |

| 10 µM | <1 | ± 0.8 |

Data are representative. Actual results may vary depending on the cell line and experimental conditions.

Protocol 2: Analysis of Mitochondrial Function Post-Asp-AMS Treatment

This protocol outlines methods to assess the functional consequences of mitochondrial protein synthesis inhibition by this compound.

Materials:

-

Cells treated with this compound as described in Protocol 1.

-

Mitochondrial membrane potential dyes (e.g., TMRM, TMRE, or JC-1)

-

ATP assay kit (luciferase-based)

-

Oxygen consumption rate (OCR) measurement system (e.g., Seahorse XF Analyzer)

-

Flow cytometer or fluorescence microscope

Procedure A: Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Treat cells with this compound as in Protocol 1.

-

In the last 30 minutes of incubation, add a ΔΨm-sensitive dye (e.g., 20 nM TMRM) to the culture medium.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity, which is proportional to ΔΨm.

Procedure B: Measurement of Cellular ATP Levels

-

Treat cells with this compound as in Protocol 1.

-

Lyse the cells according to the instructions of a commercial ATP assay kit.

-